7-Chloro-3-iodoimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-3-iodoimidazo[1,2-a]pyridine is a compound with the molecular weight of 278.48 . It is a type of imidazo[1,2-a]pyridine, which has been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H4ClIN2/c8-5-1-2-11-6 (9)4-10-7 (11)3-5/h1-4H
. Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . An electrochemical oxidative iodination of imidazo[1,2-a]pyridines has also been achieved, utilizing NaI as an iodine source and a supporting electrolyte under metal-free and exogenous chemical oxidant-free reaction conditions .Scientific Research Applications
Regiocontrolled Microwave-Assisted Bifunctionalization : The reactivity of 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines was evaluated for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as cyanation. This research demonstrates a method to introduce various functional groups into imidazo[1,2-a]pyridines, overcoming challenges in substituting the chlorine atom (Marie et al., 2012).
I2O5-Mediated Iodocyclization Cascade : A method for synthesizing 3-iodoimidazo[1,2-a]pyridines was developed, involving an I2O5-mediated iodocyclization cascade with concomitant C═C bond cleavage. This protocol highlights a metal-free condition with a wide substrate scope (Zhou et al., 2019).
Synthesis and Antiviral Activity of Novel Erythrofuranosyl Imidazo[1,2-a]pyridine C-nucleosides : This study involved the synthesis of imidazo[1,2-a]pyridine erythrofuranosyl C-nucleosides, showing significant anti-HCMV and HSV-1 activity. This research points towards potential medicinal applications of imidazo[1,2-a]pyridine derivatives (Gudmundsson et al., 2003).
Electrochemical Oxidative Iodination Using NaI : A study demonstrated an efficient route to prepare 3-iodoimidazo[1,2-a]pyridines derivatives via an electrochemical oxidative iodination process, using NaI as an iodine source under metal-free conditions (Park et al., 2020).
Synthesis of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : A novel approach was described for constructing a pyrrolo-imidazo[1,2-a]pyridine backbone, highlighting its potential in diversity-oriented synthesis and in identifying compounds with antiproliferative activity against cancer cell lines (Zhang et al., 2019).
Copper(I)-Mediated Preparation of Pyrano[3',4'4,5]imidazo[1,2-a]pyridin-1-one Compounds
: This research developed a Cu(I)-mediated cross-coupling and heterocyclization reaction for imidazo[1,2-a]pyridines, introducing a third ring fused to the imidazo[1,2-a]pyridine core under palladium-free conditions (Bahlaouan et al., 2011).
Zinc Iodide Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines : A novel protocol using zinc iodide catalysis for the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines and α-amino carbonyl compounds was presented, offering a user-friendly approach with diverse substrates (Han et al., 2015).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Properties
IUPAC Name |
7-chloro-3-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRWJAGUOTHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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